2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The molecule features a sulfanyl acetamide side chain linked to a 3-methylphenyl group.
Properties
IUPAC Name |
2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-4-3-5-11(8-10)17-13(20)9-23-16-18-12-6-7-22-14(12)15(21)19(16)2/h3-8H,9H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWNLQAGNFCLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The intermediate thienopyrimidine-4-one is then further reacted with various reagents to introduce the sulfanyl and acetamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones.
Key Findings :
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Oxidation at the sulfur atom preserves the thienopyrimidine core while altering electronic properties for enhanced bioactivity.
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Sulfone derivatives exhibit increased metabolic stability compared to sulfoxides in pharmacokinetic studies .
Reduction Reactions
The 4-oxo group and acetamide moiety are susceptible to reduction:
| Reducing Agent | Target Group | Conditions | Product | Yield |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ketone (C=O) | Ethanol, reflux, 4 hrs | Secondary alcohol | 58% |
| Lithium aluminum hydride (LiAlH₄) | Amide (CONHR) | THF, 0°C → RT, 8 hrs | Amine derivative | 41% |
Mechanistic Insights :
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NaBH₄ selectively reduces the 4-oxo group without affecting the sulfanyl linkage.
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LiAlH₄ reduces the acetamide to a methyleneamine but risks over-reduction of the thiophene ring.
Substitution Reactions
The sulfanyl group participates in nucleophilic substitutions:
| Nucleophile | Base | Conditions | Product | Application |
|---|---|---|---|---|
| Primary amines | K₂CO₃ | DMF, 80°C, 12 hrs | Thioether analogs | Kinase inhibition |
| Alkyl halides | NaH | THF, RT, 6 hrs | Alkylated derivatives | Antibacterial agents |
Case Study :
Reaction with 1H-benzimidazol-2-amine under basic conditions yielded analogs with 4.5× increased antimicrobial activity against S. aureus compared to the parent compound .
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis modifies the acetamide group:
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| Acidic | 6N HCl, reflux, 24 hrs | Carboxylic acid | Degradation of thienopyrimidine core observed |
| Basic | NaOH (aq), 80°C, 8 hrs | Sodium carboxylate | Preserves heterocyclic structure |
Stability Profile :
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The compound shows pH-dependent stability :
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Stable in neutral buffers (pH 6–8) for >72 hrs
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Rapid decomposition at pH <3 or >10
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Comparative Reactivity Analysis
Radiolabeling for Metabolic Studies
¹⁴C-labeled analog synthesized via:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide exhibit promising anticancer properties. A study evaluated the cytotoxic effects of several thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through mechanisms such as:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibiting them can lead to increased DNA damage in cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
Case Study: Anticancer Efficacy
A specific study focused on the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the 3-position significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to enhanced cellular uptake and interaction with DNA .
Antimicrobial Properties
The compound also displays significant antimicrobial activity against various pathogens. Studies have shown that derivatives similar to this compound can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting potential for development as antibiotic agents .
The following table summarizes key findings from various studies on the biological activity of this compound:
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth and survival . By binding to the active site of this enzyme, the compound disrupts the methylation process of tRNA, leading to impaired protein synthesis and bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations:
- Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core is shared with 4j, 5, and 266, but differs from oxadiazole-indole hybrids (e.g., 8f) .
- Substituent Effects :
- Phenyl Ring : The 3-methylphenyl group in the target compound is less electron-withdrawing than the 3-chloro-4-fluorophenyl in 4j , which may reduce antimicrobial potency but improve solubility .
- Heterocyclic Additions : Compounds like 8f incorporate indole and oxadiazole moieties, shifting activity toward enzyme inhibition (e.g., lipoxygenase) rather than antimicrobial effects .
- Synthesis : Yields for analogs range from 72% (5 ) to 94% (13a ), suggesting that substituent bulk (e.g., benzyl in 5 ) may reduce efficiency compared to simpler aryl groups .
Antimicrobial Activity:
- 4j (MIC: 8–32 µg/mL against S. aureus and C. albicans) outperforms the target compound in preliminary studies, likely due to its electron-withdrawing chloro/fluoro substituents enhancing membrane penetration .
- Compounds 38 and 39 (triazole derivatives) show MICs of 16–64 µg/mL against E. coli, indicating that replacing the thienopyrimidinone core with triazole reduces potency.
Enzyme Inhibition:
- 266 demonstrates potent CK1δ inhibition (IC₅₀ = 0.8 µM), highlighting the importance of a 4-fluorophenyl group for kinase targeting.
- 8f exhibits moderate lipoxygenase inhibition (IC₅₀ = 42 µM), suggesting that indole-oxadiazole hybrids favor anti-inflammatory over antimicrobial applications.
Physicochemical and Spectral Properties
Biological Activity
The compound 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of sulfur and nitrogen atoms, which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that play critical roles in cancer and inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. A notable study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 20.5 | |
| HeLa (Cervical Cancer) | 12.8 |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. Thieno[3,2-d]pyrimidine derivatives have been shown to possess antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 |
Case Studies
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Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The study found that the compound exhibited potent activity against multiple cancer cell lines through apoptosis induction mechanisms.
"The thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against cancer cells, suggesting a promising avenue for future drug development."
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Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thieno[3,2-d]pyrimidine compounds against resistant strains of bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents.
"Our findings suggest that these derivatives could be utilized in treating infections caused by antibiotic-resistant bacteria."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
